N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide
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Overview
Description
N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, a cyclohexyl ring, and a hydroxybenzamide moiety. It is often used in research due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide typically involves multiple steps, starting with the preparation of the bromophenyl carbamoyl intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxybenzamide moiety can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with certain enzymes and receptors, modulating their activity. The hydroxybenzamide moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. These interactions lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-Bromophenyl)carbamoyl]cyclohexyl}-N-(2-furylmethyl)-2-hydroxybenzamide
- N-{1-[(4-Bromophenyl)carbamoyl]cyclohexyl}-N-(2-furylmethyl)-2-hydroxybenzamide
Uniqueness
N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenyl group and a hydroxybenzamide moiety allows for versatile chemical modifications and interactions with various biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21BrN2O3 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamoyl]cyclohexyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H21BrN2O3/c21-15-6-8-16(9-7-15)22-19(26)20(12-2-1-3-13-20)23-18(25)14-4-10-17(24)11-5-14/h4-11,24H,1-3,12-13H2,(H,22,26)(H,23,25) |
InChI Key |
HPDANVKQMIMQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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